molecular formula C17H20BrN3O4 B13733958 (S)-4-(2-bromo-4-cyanophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(2-bromo-4-cyanophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13733958
M. Wt: 410.3 g/mol
InChI Key: HRCNLBZMLGFFEI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromo-cyanophenyl group and a tert-butoxy-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the bromo-cyanophenyl group and the tert-butoxy-carbonyl group. Common reagents used in these reactions include brominating agents, cyanating agents, and tert-butoxy-carbonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromo and cyano groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Bromo-4-cyanophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.

    (S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine: Lacks the carboxylic acid group.

    (S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperidine-2-carboxylic acid: Features a piperidine ring instead of a piperazine ring.

Uniqueness

(S)-4-(2-Bromo-4-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the combination of its functional groups and stereochemistry. The presence of the bromo-cyanophenyl group, tert-butoxy-carbonyl group, and carboxylic acid group on a piperazine ring provides a distinct set of chemical properties and potential reactivity that differentiates it from similar compounds.

Properties

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

IUPAC Name

(2S)-4-(2-bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H20BrN3O4/c1-17(2,3)25-16(24)21-7-6-20(10-14(21)15(22)23)13-5-4-11(9-19)8-12(13)18/h4-5,8,14H,6-7,10H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

HRCNLBZMLGFFEI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C#N)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.